molecular formula C15H15N3O4 B2432988 5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid CAS No. 1795488-02-6

5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Cat. No. B2432988
M. Wt: 301.302
InChI Key: CJQPMVWHOCUYEE-UHFFFAOYSA-N
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Description

The compound you mentioned contains a 3,4-dihydroisoquinoline moiety. Dihydroisoquinolines are an important class of heterocycles with a wide range of pharmacological and biological activities . They can be synthesized using various methods, including the Bischler-Napieralski reaction .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolines can be achieved through a Bischler-Napieralski-type synthesis from phenylethanols and nitriles via a tandem annulation . Another method involves a one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives based on a condensation reaction strategy of isatoic anhydride, aldehydes, and amines using acetic acid under reflux conditions .


Molecular Structure Analysis

The molecular structure of 3,4-dihydroisoquinolines allows for various substitutions, which can significantly affect their biological activity. For example, small substituents on the dihydroisoquinoline can improve potency .


Chemical Reactions Analysis

The chemical reactions involving 3,4-dihydroisoquinolines are diverse and depend on the specific substitutions on the molecule. As mentioned earlier, they can be synthesized through a Bischler-Napieralski-type reaction .

Scientific Research Applications

Synthesis and Characterization

The synthesis of complex organic compounds, including tetrahydroisoquinoline derivatives, has been a subject of intense research due to their relevance in medicinal chemistry. For example, Kandinska, Kozekov, and Palamareva (2006) explored the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, highlighting the role of different solvents and temperatures in achieving selective diastereoisomers and introducing pharmacologically interesting substituents Kandinska, Kozekov, & Palamareva, 2006. Similarly, research by Armarego & Milloy (1973) on the reduction of quinazoline-4-carboxylic acids and their derivatives further exemplifies the synthetic pathways to obtain compounds with potential biological activity Armarego & Milloy, 1973.

Pharmacological Interest

Derivatives of tetrahydroisoquinoline exhibit a wide range of pharmacological properties, such as antioxidant activities, which are of considerable interest in developing therapeutic agents. For instance, Kawashima et al. (1979) prepared a novel compound showing exceptional antioxidant properties, indicative of its potential therapeutic applications Kawashima, Itoh, Matsumoto, Miyoshi, & Chibata, 1979.

Structural and Electronic Analysis

Advanced methods like Density Functional Theory (DFT) calculations have been employed to study the electronic structure, absorption spectra, and non-linear optical (NLO) properties of related compounds, providing insights into their potential applications in materials science. Halim & Ibrahim (2017) synthesized a new derivative of heteroannulated chromone, performing DFT calculations to investigate its equilibrium geometry, electronic structure, and NLO properties, shedding light on its potential applications Halim & Ibrahim, 2017.

Future Directions

The future directions in the research of 3,4-dihydroisoquinolines could involve the development of more potent derivatives with improved pharmacological properties. The development and optimization of sophisticated enantioselective methods of their synthesis is also a highly desired goal in organic synthesis .

properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c19-13-11(12(14(20)21)16-15(22)17-13)8-18-6-5-9-3-1-2-4-10(9)7-18/h1-4H,5-8H2,(H,20,21)(H2,16,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQPMVWHOCUYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=C(NC(=O)NC3=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

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